N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
N-(3-Chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted with a carboxamide group at position 2, a 3-chlorophenyl moiety on the carboxamide nitrogen, and a cyanomethyl group at position 1.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-5-3-6-15(12-14)21-18(23)22-11-9-13-4-1-2-7-16(13)17(22)8-10-20/h1-7,12,17H,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTNJZADJOHHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chlorophenyl group and a cyanomethyl moiety, which are crucial for its biological interactions.
Research indicates that this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
- Antioxidant Properties : Some studies have indicated potential antioxidant effects, which could contribute to its protective roles against oxidative stress in cells.
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against human colorectal cancer cells (SW480 and HCT116). The compound demonstrated significant inhibition of cell proliferation with IC50 values of 2 µM and 0.12 µM, respectively. Furthermore, it reduced the expression of Ki67, a marker for cell proliferation, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may have therapeutic applications in managing inflammatory diseases .
Case Study 3: Antioxidant Activity
The antioxidant activity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, highlighting its potential role as an antioxidant agent that could mitigate oxidative stress-related cellular damage .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that isoquinoline derivatives exhibit notable antitumor properties. N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of isoquinoline derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The compound’s structural features suggest potential as a novel pesticide. Its ability to interact with biological systems can be harnessed to develop effective pest control agents that target specific pathways in pests while minimizing harm to beneficial organisms .
Herbicide Potential
Initial assessments indicate that this compound may possess herbicidal properties. Research is ongoing to evaluate its efficacy against various weed species, which could lead to the development of environmentally friendly herbicides .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of this compound resulted in a marked decrease in neuronal death compared to control groups. The protective effects were linked to its antioxidant properties, which reduced oxidative stress markers significantly .
Comparison with Similar Compounds
a) N-(4-Chlorophenyl)-1-(Cyanomethyl)-3,4-Dihydro-2(1H)-Isoquinolinecarboxamide (CAS 338953-57-4)
- Structural Difference : The chlorine atom is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
- Implications: The para substitution may alter steric and electronic interactions with target proteins.
b) N-(3-Chloro-4-Methylphenyl)-3,4-Dihydro-2(1H)-Isoquinolinecarboxamide
- Structural Difference : A methyl group is added at the 4-position of the 3-chlorophenyl ring.
- Implications : The methyl group increases lipophilicity and may stabilize hydrophobic interactions in binding sites. However, it could also reduce solubility compared to the unsubstituted 3-chlorophenyl analog .
Variations in the Carboxamide Side Chain
a) N-(2-Diisopropylaminoethyl)-6,7-Dimethoxy-1-Phenyl Derivatives
- Structural Difference: The carboxamide nitrogen is substituted with a diisopropylaminoethyl group instead of 3-chlorophenyl.
- Implications: The bulky diisopropylaminoethyl group enhances basicity and may confer selectivity for adrenergic or cholinergic receptors. These derivatives have shown activity in CNS-related assays, with melting points ranging from 109°C to 152°C .
b) N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-3,4-Dihydroisoquinoline-2(1H)-Carboxamide
- Structural Difference : The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group.
- Implications: The oxadiazole moiety introduces hydrogen-bonding capabilities and metabolic stability.
Core Scaffold Modifications
a) 1-(Pentafluoroethyl)-3,4-Dihydro-2(1H)-Isoquinolinecarboxamidoxime
- Structural Difference: A perfluoroethyl group replaces the cyanomethyl substituent.
- However, this substitution may reduce bioavailability due to increased hydrophobicity .
b) 3,4-Dihydro-2(1H)-Quinolinone Derivatives
- Structural Difference: A quinolinone core replaces the dihydroisoquinoline scaffold.
- Implications: Quinolinone derivatives are associated with antidepressant activity (e.g., 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone). The dihydroisoquinoline analog may exhibit similar CNS effects but with altered pharmacokinetics due to the cyanomethyl group .
Comparative Data Table
Research Findings and Implications
- Pharmacological Activity: The cyanomethyl group in the target compound may enhance metabolic stability compared to alkylamino-substituted analogs (e.g., diisopropylaminoethyl derivatives) .
- Structural Optimization : Substitution at the 3-chlorophenyl position (vs. 4-chlorophenyl) balances steric effects and target engagement, as seen in related enzyme inhibitors .
- Synthetic Feasibility: The target compound can be synthesized via routes similar to those for N-(2-diisopropylaminoethyl) derivatives, using cyanomethylamine and 3-chlorophenyl isocyanate .
Q & A
What are the recommended synthetic routes for N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide?
Basic : The core 3,4-dihydroisoquinoline scaffold can be synthesized via palladium-catalyzed cyclopropane ring expansion using N-(1′-alkoxy)cyclopropyl-2-haloanilines as starting reagents (yields: 67–97%) . The cyanomethyl group may be introduced via nucleophilic substitution or alkylation under anhydrous conditions (e.g., THF, −78°C, tert-butyllithium) .
Advanced : For regioselective functionalization, consider in situ aryl isocyanate formation (triphosgene + triethylamine in DCM) to generate carboxamide derivatives. Optimize steric effects by substituting the 3-chlorophenyl group with electron-withdrawing/donating groups (e.g., methoxy, nitro) to modulate reactivity .
How can structural and physicochemical properties of this compound be characterized?
Basic : Use NMR (¹H/¹³C) to confirm substitution patterns and X-ray crystallography for absolute stereochemistry. Compute properties (e.g., XlogP , topological polar surface area) via PubChem-derived data to predict solubility and membrane permeability .
Advanced : Employ density functional theory (DFT) to model electronic effects of the cyanomethyl group on the dihydroisoquinoline ring. Validate hydrogen-bonding capacity using molecular electrostatic potential (MEP) maps .
What biological targets are associated with this compound’s structural analogs?
Basic : Analogs with 3-chlorophenyl substitutions show affinity for sigma-1 receptors (σ1R) and 5-HT1A receptors , implicated in cognitive modulation . Dihydroisoquinoline carboxamides also inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
Advanced : Screen for dopamine D2/D4 receptor antagonism using radioligand displacement assays (e.g., [³H]-spiperone). Compare binding kinetics with 3-piperazinyl derivatives to assess subtype selectivity .
How does the 3-chlorophenyl substituent influence structure-activity relationships (SAR)?
Basic : The 3-chlorophenyl group enhances lipophilicity (XlogP ~3.5) and stabilizes π-π interactions in receptor binding pockets. Substitution at the meta-position minimizes steric clashes compared to para-chlorophenyl analogs .
Advanced : Replace chlorine with trifluoromethyl or cyano to probe electronic effects on σ1R antagonism. Use CoMFA/CoMSIA models to correlate substituent size/charge with MAO inhibition potency .
What computational methods are suitable for predicting this compound’s bioactivity?
Basic : Perform molecular docking (AutoDock Vina) against σ1R (PDB: 5HK1) to identify key interactions (e.g., hydrogen bonds with Tyr103, hydrophobic contacts with Leu105) .
Advanced : Conduct molecular dynamics (MD) simulations (AMBER) to assess stability of the cyanomethyl group in the receptor’s hydrophobic pocket. Calculate binding free energies via MM-PBSA .
How can receptor binding assays be designed to validate target engagement?
Basic : Use radioligand competition assays (e.g., [³H]-DTG for σ1R) with HEK-293 cells expressing recombinant receptors. Determine IC₅₀ values and Hill coefficients to assess cooperativity .
Advanced : Apply fluorescence polarization with FITC-labeled probes to measure real-time binding kinetics. Validate allosteric modulation using Schild regression analysis .
What in vivo models are appropriate for studying cognitive effects?
Basic : Use scopolamine-induced memory impairment in mice (Morris water maze) to evaluate cognitive rescue. Dose at 1–10 mg/kg (i.p.) and measure latency to platform .
Advanced : Generate transgenic AD models (e.g., Tg2576 mice) to assess long-term effects on Aβ plaque formation. Combine with PET imaging ([¹¹C]-PIB) for amyloid burden quantification .
How should contradictory data on receptor selectivity be resolved?
Basic : Re-evaluate assay conditions (e.g., buffer pH, Mg²⁺ concentration) that may alter σ1R vs. D2 binding. Cross-validate using orthogonal assays (e.g., BRET for protein-protein interactions) .
Advanced : Perform fragment-based drug design (FBDD) to isolate pharmacophores responsible for off-target effects. Synthesize truncated analogs (e.g., without cyanomethyl) to dissect contributions .
What strategies improve metabolic stability and bioavailability?
Basic : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to retard CYP450-mediated oxidation. Assess stability in human liver microsomes (HLM) with LC-MS/MS quantification .
Advanced : Synthesize prodrugs (e.g., ester-linked glucuronides) for enhanced absorption. Use PAMPA to predict blood-brain barrier penetration and adjust logD values (target: 2–3) .
What toxicity screening protocols are recommended?
Basic : Perform MTT assays in HepG2 cells to assess hepatotoxicity. Test concentrations up to 100 μM and monitor mitochondrial membrane potential (JC-1 staining) .
Advanced : Conduct hERG channel inhibition assays (patch-clamp) to evaluate cardiac risk. Screen for genotoxicity via Ames test (TA98 strain ± metabolic activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
